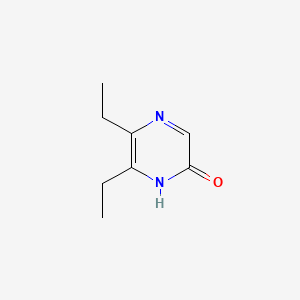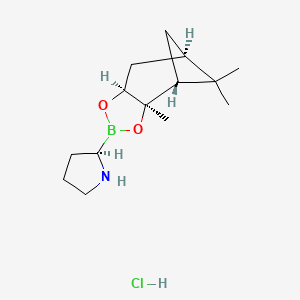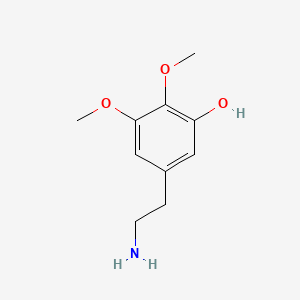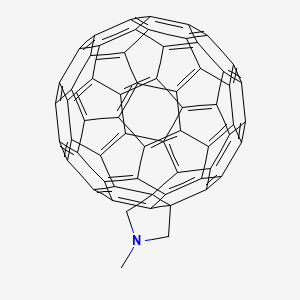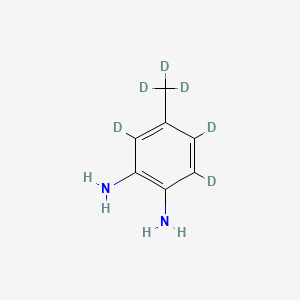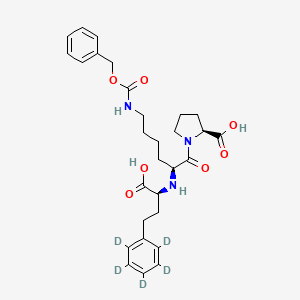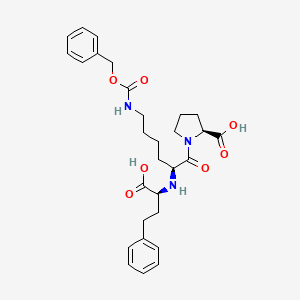
(1R,2R)-2-(diphenylmethyleneamino)cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(diphenylmethyleneamino)cyclopentanol, also known as DPC or SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1982 by researchers at Schering-Plough Corporation. Since then, DPC has been widely used in scientific research to understand the role of dopamine in various physiological and pathological conditions.
Wirkmechanismus
(1R,2R)-2-(diphenylmethyleneamino)cyclopentanol acts as a selective antagonist of dopamine D1 receptors, which are found primarily in the brain. By blocking the activity of these receptors, (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and cognitive function.
Biochemical and Physiological Effects
(1R,2R)-2-(diphenylmethyleneamino)cyclopentanol has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of ion channels. In addition, (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol has been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol in lab experiments is its selectivity for dopamine D1 receptors, which allows researchers to specifically target this receptor subtype. However, one limitation of using (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol is that it can have off-target effects on other neurotransmitter systems, such as the serotonin system.
Zukünftige Richtungen
There are many potential future directions for research involving (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol. One area of interest is the role of dopamine in the development of addiction and substance abuse disorders. Another area of interest is the use of (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol as a tool to investigate the role of dopamine in various neurological and psychiatric disorders, such as schizophrenia, bipolar disorder, and depression. Finally, there is potential for the development of new drugs based on the structure of (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol that could have improved therapeutic efficacy and reduced side effects.
Synthesemethoden
(1R,2R)-2-(diphenylmethyleneamino)cyclopentanol can be synthesized through a multi-step process that involves the reaction of 2-amino-1-cyclopentanone with benzaldehyde followed by reduction and purification steps. The yield of this process is typically high, and the purity of the final product can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(diphenylmethyleneamino)cyclopentanol has been extensively used in scientific research to study the role of dopamine in various physiological and pathological conditions. It has been used to investigate the mechanisms of action of drugs that affect dopamine receptors, such as antipsychotics and antidepressants. (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol has also been used to study the role of dopamine in addiction, schizophrenia, and Parkinson's disease.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(benzhydrylideneamino)cyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-17-13-7-12-16(17)19-18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-17,20H,7,12-13H2/t16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEGXDYYJCNSBU-IAGOWNOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(diphenylmethyleneamino)cyclopentanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Cyclopropa[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)

